molecular formula C6H7BrN2 B081903 2-Bromobenzene-1,4-diamine CAS No. 13296-69-0

2-Bromobenzene-1,4-diamine

Cat. No. B081903
CAS RN: 13296-69-0
M. Wt: 187.04 g/mol
InChI Key: NGULVTOQNLILMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromobenzene-1,4-diamine-like compounds involves strategic functionalization of benzene derivatives through reactions like the Schiemann reaction and bromination. For instance, 1-bromo-2,4-difluorobenzene was synthesized from m-phenylene diamine using these methods, achieving high yield and purity (Z. He-ping, 2005). Such processes highlight the significance of choosing appropriate reaction conditions to obtain the desired bromobenzene derivatives efficiently.

Molecular Structure Analysis

The molecular structure of 2-Bromobenzene-1,4-diamine and related compounds is characterized by spectroscopic techniques like IR and NMR spectrometry, which confirm the structural integrity and purity of the synthesized products (Jiaming Xuan et al., 2010). These analytical methods are crucial for understanding the compound's molecular framework, providing insights into its reactivity and interactions.

Chemical Reactions and Properties

2-Bromobenzene-1,4-diamine participates in various chemical reactions, such as nitration, diazotization, and bromination, leading to a wide array of functionalized benzene derivatives. These reactions are influenced by factors like raw material rates, reaction time, and temperature, underlining the importance of optimized synthetic conditions for desired outcomes (Guo Zhi-an, 2009).

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • A technological study on the synthesis of related bromobenzenes, highlighting economical methods for synthesizing these compounds with high yield and purity (Z. He-ping, 2005).
    • Computational studies on dibromobenzenes, including 1,4-Br2C6H4, provided insights into their molecular structures, molecular orbitals, and UV-vis spectra (Tsang-Hsiu Wang et al., 2013).
  • Chemical Reactivity and Applications:

    • Research on the chemoselectivity of palladium-mediated reactions of bromobenzene with various heterocyclic diamines, important for understanding its reactivity in different chemical processes (Noemi Cabello-Sanchez et al., 2007).
    • Investigation into the hepatotoxicity of brominated benzenes, including bromobenzene, which is crucial for evaluating the safety and environmental impact of these compounds (J. Szymańska, 1997).
  • Advanced Material Applications:

    • The use of bromobenzene derivatives in the development of redox-active electrolytes for supercapacitor applications, demonstrating its potential in energy storage technologies (E. Frąckowiak et al., 2014).
    • Synthesis of a new diamino compound, including bromobenzene derivatives, for use as a highly selective and sensitive PVC membrane electrode for Be2+ ion detection, showcasing its application in analytical chemistry (Ahmad Soleymanpour et al., 2006).

Safety And Hazards

2-Bromobenzene-1,4-diamine is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGULVTOQNLILMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363957
Record name 2-bromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzene-1,4-diamine

CAS RN

13296-69-0
Record name 2-bromobenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Wang, Y Zhai, Y Li, Y Cao, B Shi, R Li, Z Zhu… - Nature …, 2022 - nature.com
Covalent organic frameworks (COF), with rigid, highly ordered and tunable structures, can actively manipulate the synergy of entropic selectivity and enthalpic selectivity, holding great …
Number of citations: 34 www.nature.com
Y Sun, L Zheng, B Yang, S Ge, Q Li… - Journal of Enzyme …, 2022 - Taylor & Francis
Direct interference with Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction (PPI) has recently been introduced as an attractive approach to control life-…
Number of citations: 4 www.tandfonline.com
S Lee - 2020 - rucore.libraries.rutgers.edu
All organisms are frequently exposed to endogenous and exogenous sources during their lifetime, some of which cause deleterious reactive oxidants and electrophiles. The oxidants …
Number of citations: 2 rucore.libraries.rutgers.edu
L Gao - 2022 - search.proquest.com
Crystalline imidazole-linked covalent organic frameworks (COFs) bearing bromide with rigid subunits were formed via multicomponent reactions (MCRs) under solvothermal conditions. …
Number of citations: 2 search.proquest.com

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